Vitamin B12

説明

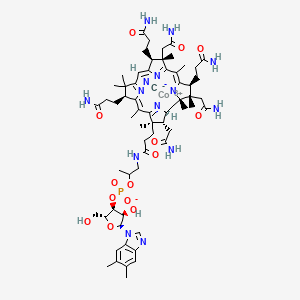

Cyanocobalamin (commonly known as this compound) is the most chemically complex of all the vitamins. Cyanocobalamin's structure is based on a corrin ring, which, although similar to the porphyrin ring found in heme, chlorophyll, and cytochrome, has two of the pyrrole rings directly bonded. The central metal ion is Co (cobalt). Cyanocobalamin cannot be made by plants or by animals, as the only type of organisms that have the enzymes required for the synthesis of cyanocobalamin are bacteria and archaea. Higher plants do not concentrate cyanocobalamin from the soil and so are a poor source of the substance as compared with animal tissues. Cyanocobalamin is naturally found in foods including meat (especially liver and shellfish), eggs, and milk products. [HMDB]

A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.

Structure

2D Structure

特性

Key on ui mechanism of action |

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia. CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES. Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis. |

|---|---|

CAS番号 |

68-19-9 |

分子式 |

C63H88CoN14O14P |

分子量 |

1355.4 g/mol |

IUPAC名 |

cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52?,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |

InChIキー |

FDJOLVPMNUYSCM-SYUKHSAKSA-L |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

外観 |

Solid powder |

沸点 |

300 > 300 °C |

Color/Form |

Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |

melting_point |

> 300 |

他のCAS番号 |

68-19-9 13422-55-4 |

物理的記述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |

溶解性 |

Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |

蒸気圧 |

2.06X10-11 mm Hg at 25 °C |

製品の起源 |

United States |

Historical Trajectories of Cobalamin Research

Early Discoveries Leading to Cobalamin Identification

The early history of cobalamin research is closely linked to the study of pernicious anemia, a previously fatal disease. In the 1920s, research by George Whipple, George Minot, and William Murphy demonstrated that consuming large amounts of raw liver could treat this condition, a discovery for which they were awarded the Nobel Prize in Medicine in 1934. karger.comiiti.ac.injournals.co.zatandfonline.com This finding spurred an intensive search for the active "liver factor." acs.orgbris.ac.uk

Decades later, in 1948, two independent research groups successfully isolated the anti-pernicious anemia factor. A team led by Karl Folkers at Merck Sharp and Dohme laboratory isolated small, bright red needles from clinically active liver extracts. karger.comacs.orgacs.org Simultaneously, Smith and Parker at Glaxo Laboratories in the UK also isolated these red crystals. karger.combris.ac.uk These crystalline substances were recognized as the anti-pernicious anemia factor due to their ability to support the growth of Lactobacillus lactis, a characteristic previously noted for concentrated liver extracts. karger.com The isolated compound was subsequently named vitamin B12. Shortly after its isolation, both groups discovered that the compound contained cobalt, a finding that was crucial for later structural studies. karger.combris.ac.uknih.gov

Key milestones in early identification include:

| Year | Event | Researchers / Institutions | Source(s) |

| 1920s | Discovery of liver treatment for pernicious anemia | Whipple, Minot, Murphy | karger.comiiti.ac.intandfonline.com |

| 1934 | Nobel Prize in Medicine for liver treatment discovery | Whipple, Minot, Murphy | iiti.ac.injournals.co.za |

| 1948 | Independent isolation of red crystalline this compound from liver | Folkers (Merck), Smith and Parker (Glaxo) | karger.comacs.orgbris.ac.ukacs.org |

| ~1948 | Discovery that this compound contains cobalt | Folkers (Merck), Smith and Parker (Glaxo) | karger.combris.ac.uknih.gov |

Pioneering Structural Elucidation via X-ray Crystallography

Following the isolation and identification of cobalt within this compound, the next major challenge was to determine its complete molecular structure. This formidable task was undertaken by Dorothy Hodgkin and her research group at the University of Oxford, utilizing the then-emerging technique of X-ray crystallography. journals.co.zabris.ac.ukcambridge.orgresearchgate.netwikipedia.orgjournals.co.zaias.ac.inresearchgate.netnih.govmdpi.commdpi.com

Hodgkin received samples of the red this compound crystals from Lester Smith in 1948. bris.ac.ukresearchgate.net At the time, the structure was largely unknown, and the molecule's size and complexity, along with the presence of cobalt, presented a significant challenge for crystallographic analysis. bris.ac.ukwikipedia.org The research involved years of meticulous work, including the analysis of various stages of degradation products of this compound, using the heavy cobalt atom to aid in phasing the X-ray diffraction data. ias.ac.in

The pioneering work revealed that this compound contained a central cobalt ion coordinated within a ring-contracted, modified tetrapyrrole macrocycle known as the corrin (B1236194) ring. bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com This was a novel structural feature in natural products. The cobalt ion is coordinated by the four nitrogen atoms of the corrin ring in the equatorial plane. bris.ac.ukresearchgate.net Additionally, it has axial ligands. In the initially isolated form, cyanocobalamin (B1173554), the upper (β) ligand is a cyano group, and the lower (α) ligand is a nitrogen atom from a 5,6-dimethylbenzimidazole (B1208971) moiety. bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com

The determination of the complex three-dimensional structure of this compound was a landmark achievement in crystallography. bris.ac.ukias.ac.innih.gov Hodgkin's group published the final structure in the mid-1950s. wikipedia.org This monumental work contributed significantly to Dorothy Hodgkin being awarded the Nobel Prize in Chemistry in 1964. journals.co.zacambridge.orgwikipedia.orgjournals.co.zaias.ac.inresearchgate.netmdpi.commdpi.com The structural determination provided the basis for understanding the chemical reactivity and biological function of this unique molecule.

Key structural features determined by X-ray crystallography:

| Feature | Description | Source(s) |

| Central Metal Ion | Cobalt (Co) | karger.combris.ac.uknih.govcambridge.orgresearchgate.net |

| Macrocyclic Ring | Corrin ring (modified tetrapyrrole) | bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com |

| Equatorial Coordination | Four nitrogen atoms from the corrin ring coordinated to cobalt | bris.ac.uknih.govresearchgate.netmdpi.com |

| Axial Ligands | Upper (β) ligand (e.g., cyano in cyanocobalamin); Lower (α) ligand (5,6-dimethylbenzimidazole) | bris.ac.uknih.govcambridge.orgresearchgate.netmdpi.com |

| Overall Structure | Complex, three-dimensional organometallic compound with a stable Co-C bond (in coenzyme forms) | bris.ac.uknih.govnih.gov |

The approximate empirical formula determined during early studies was C₆₁₋₆₄H₈₄₋₉₀N₁₄O₁₃₋₁₄PCo. bris.ac.uk The molecular weight of cyanocobalamin is approximately 1355.4 Da. cambridge.org

Evolution of Academic Research Perspectives on Cobalamin Chemistry

Following the determination of the structure, academic research on cobalamin shifted towards understanding its complex chemistry, biosynthesis, and mechanisms of action at a molecular level. The unique cobalt-carbon bond found in the biologically active coenzyme forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), became a major focus. iiti.ac.inbris.ac.uknih.govresearchgate.netnih.govmdpi.com

Research delved into the different oxidation states of the central cobalt ion (Co³⁺, Co²⁺, and Co¹⁺) and their roles in enzymatic reactions. iiti.ac.inmdpi.comwits.ac.za The highly reactive cob(I)alamin (B12s) species, with cobalt in the +1 oxidation state, was identified as a "supernucleophile" involved in the synthesis of alkylcobalamins. iiti.ac.in Studies explored the homolytic and heterolytic cleavage of the Co-C bond in adenosylcobalamin and methylcobalamin, respectively, which are central to the catalytic cycles of B12-dependent enzymes. iiti.ac.inmdpi.com

The total chemical synthesis of this compound, a monumental undertaking completed by the research groups of Robert Burns Woodward and Albert Eschenmoser in the early 1970s, further solidified the understanding of its complex structure and reactivity. nih.govmdpi.com This achievement represented a triumph in organic synthesis.

Academic research also focused on the interaction of cobalamin with proteins, particularly the B12-dependent enzymes like methionine synthase and methylmalonyl-CoA mutase. karger.comiiti.ac.innih.govresearchgate.netnih.govmdpi.comwits.ac.za Structural and biochemical studies provided insights into how these enzymes bind the cobalamin cofactor and facilitate its chemistry. nih.govmdpi.com

More recent research has utilized advanced computational methods, such as MCSCF (Multi-Configurational Self-Consistent Field), to accurately model the electronic structure and reaction mechanisms of cobalamin cofactors, addressing discrepancies found with earlier methods like DFT (Density Functional Theory). mdpi.com The field continues to evolve, with ongoing research exploring the diverse functions of corrinoids in prokaryotes, including roles in gene regulation and interactions within microbial communities, highlighting the continued academic interest in the multifaceted chemistry of cobalamin. nih.govwits.ac.zanih.govacs.org

Research areas in cobalamin chemistry:

Advanced Coordination Chemistry and Reactivity of Cobalamins

The Cobalt-Corrin Macrocycle System: Structural Features and Ligand Environment

At the heart of cobalamin is a cobalt ion situated within a corrin (B1236194) ring. The corrin macrocycle is a contracted tetrapyrrole ring system, distinct from the porphyrin ring found in heme due to a direct C-C bond between two of the pyrrole (B145914) subunits and the absence of one meso carbon. nih.govresearchgate.netqmul.ac.uk This structural difference results in a more flexible and non-planar, often helical, conformation of the corrin ring compared to the rigid planarity of porphyrins. nih.govqmul.ac.uk

The cobalt ion is typically coordinated by four nitrogen atoms from the corrin ring in the equatorial plane. researchgate.netwikipedia.orgmdpi.com The coordination environment is completed by two axial ligands. The lower axial ligand is usually a 5,6-dimethylbenzimidazole (B1208971) nucleotide, which is linked to one of the corrin ring's propionate (B1217596) side chains. nih.govnih.govlibretexts.org This linkage allows the dimethylbenzimidazole to coordinate to the cobalt, forming the "base-on" configuration. nih.govnih.govmdpi.com In some biological contexts, this dimethylbenzimidazole ligand can be displaced by other ligands, such as a histidine residue from an enzyme, leading to a "base-off" configuration. nih.govmdpi.comresearchgate.net The upper axial position is occupied by a variable ligand (R group), which is key to the different forms of cobalamin. researchgate.netwikipedia.orgmdpi.com Common upper axial ligands include a cyanide group (in cyanocobalamin), a hydroxyl group (in hydroxocobalamin), a methyl group (in methylcobalamin), or a 5'-deoxyadenosyl group (in adenosylcobalamin). researchgate.netwikipedia.orgmdpi.com

The coordination geometry around the cobalt center varies with its oxidation state. In the Co(III) state, which is common in isolated cobalamins, the complex is typically hexacoordinate with a distorted octahedral geometry. mdpi.comlibretexts.orgresearchgate.netlibretexts.org The Co(II) state is generally pentacoordinate, while the Co(I) state is often tetracoordinate and can adopt a planar geometry, particularly in the base-off form. nih.govnih.govresearchgate.net The ability of the corrin ring to adapt its conformation to the different coordination preferences of the cobalt oxidation states is thought to play a role in facilitating redox changes. nih.gov

Organometallic Cobalt-Carbon Bond Dynamics

A defining feature of the biologically active forms of cobalamin (methylcobalamin and adenosylcobalamin) is the presence of a covalent cobalt-carbon (Co-C) bond at the upper axial position. wikipedia.orgrsc.orgoatext.com This organometallic bond is relatively weak compared to other metal-carbon bonds, making it labile and central to the catalytic activity of cobalamin-dependent enzymes. nih.govlibretexts.org The cleavage and formation of this Co-C bond are crucial steps in the enzymatic reactions catalyzed by cobalamins, such as methyl transfer and isomerization reactions. rsc.orgacs.org

Homolytic Cleavage Mechanisms and Radical Formation

Homolytic cleavage of the Co-C bond involves the symmetrical breaking of the bond, with one electron from the shared pair remaining with the cobalt and the other going to the carbon atom of the upper axial ligand. This process generates a cobalt(II) species (cob(II)alamin or B12r) and an organic radical. nih.govresearchgate.netrsc.orgoatext.com

The homolytic cleavage of the Co-C bond is characteristic of adenosylcobalamin (AdoCbl) in AdoCbl-dependent enzymes like isomerases. nih.govresearchgate.netrsc.orgiiti.ac.in The resulting 5'-deoxyadenosyl radical is highly reactive and initiates catalytic cycles by abstracting a hydrogen atom from the substrate, generating a substrate-derived radical. nih.govrsc.orgiiti.ac.in This radical then undergoes rearrangement before abstracting a hydrogen atom from the 5'-deoxyadenosyl group to regenerate the product and the cobalamin cofactor. rsc.org

Enzymes significantly accelerate the rate of Co-C bond homolysis in AdoCbl, by factors up to 1012 compared to the isolated cofactor in solution. researchgate.netlibretexts.orgacs.orgresearchgate.net This enzymatic rate enhancement is a subject of extensive research and is attributed to various factors, including specific interactions between the enzyme and AdoCbl, structural strain induced in the cofactor upon binding, and stabilization of the transition state or radical products within the enzyme's active site. mdpi.comresearchgate.net Computational studies suggest that protein-induced distortion of the coenzyme, particularly around the ribose moiety and the Co-C5'-C4' angle, contributes significantly to the reduction in the Co-C bond dissociation energy (BDE). researchgate.net

Heterolytic Cleavage Mechanisms and Nucleophilic Cobalt(I) Species

Heterolytic cleavage of the Co-C bond involves the unsymmetrical breaking of the bond, where both electrons from the shared pair remain with either the cobalt or the carbon atom. In the context of methylcobalamin (B1676134) (MeCbl), heterolytic cleavage typically results in the formation of a cobalt(I) species (cob(I)alamin or B12s) and a methyl cation equivalent (or the transfer of a methyl group as an electrophile). nih.govmdpi.comrsc.org

This mechanism is characteristic of MeCbl-dependent enzymes like methionine synthase. nih.govmdpi.comrsc.org Cob(I)alamin is a highly reactive and powerful nucleophile, often referred to as a "supernucleophile". nih.goviiti.ac.inrsc.orgokstate.eduresearchgate.net This nucleophilic Co(I) species can readily react with electrophiles, such as methyltetrahydrofolate in the case of methionine synthase, to regenerate the Co-C bond and complete the catalytic cycle. nih.govrsc.org The formation of the Co-C bond from Co(I) and an alkylating agent is a key step in both biological synthesis and artificial B12-catalyzed reactions. acs.orgiiti.ac.in

Unlike AdoCbl-dependent reactions, which primarily involve radical mechanisms initiated by homolytic cleavage, MeCbl-dependent reactions often involve methyl transfer via a mechanism that includes the nucleophilic Co(I) intermediate formed through heterolytic cleavage. nih.govmdpi.comrsc.org

Influence of Axial Ligands on Co-C Bond Reactivity

The nature of both the upper (R group) and lower (typically dimethylbenzimidazole or histidine) axial ligands significantly influences the stability and reactivity of the Co-C bond. nih.govmdpi.comresearchgate.netlibretexts.orgacs.orgnih.gov

The identity of the upper alkyl ligand (R) directly affects the Co-C bond strength. For instance, the steric bulk of the alkyl group can weaken the Co-C bond due to steric interactions with the corrin ligand (cis-influence). nih.govlibretexts.org

The lower axial ligand also exerts an influence, known as the trans effect or trans influence, on the Co-C bond. The coordination of the dimethylbenzimidazole ligand in the "base-on" form can affect the Co-C bond strength and reactivity. mdpi.comrsc.orgacs.org Studies have investigated the electronic and steric effects of the lower axial base on Co-C bond homolysis and heterolysis. libretexts.orgacs.org While some studies suggest that the basicity of the axial base can influence the rate of Co-C bond cleavage, the effect on homolysis may be small, and the influence on competing heterolysis can be stronger. acs.org The presence or absence of the transaxial base can also impact the Co-C bond energy. libretexts.org

Furthermore, the protein environment in enzymes can induce conformational changes in the cobalamin cofactor, affecting the geometry and electronic structure around the cobalt center and influencing the Co-C bond lability. mdpi.comresearchgate.net

Computational and Spectroscopic Probes of Co-C Bond Stability and Reactivity

Computational methods, particularly Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have been extensively used to study the mechanism of Co-C bond cleavage and the factors influencing its stability and reactivity in cobalamins and cobalamin-dependent enzymes. libretexts.orgmdpi.comresearchgate.netacs.orgresearchgate.netquora.comwits.ac.za These studies provide insights into bond dissociation energies (BDEs), transition states, and the electronic structure of intermediates. acs.orgresearchgate.netwits.ac.za

For example, DFT calculations have been used to determine the energy profiles for Co-C bond breaking, considering different oxidation states and base-on/base-off configurations. mdpi.com QM/MM calculations have been particularly valuable in understanding the significant enzymatic acceleration of Co-C bond homolysis by modeling the protein environment's influence on the cofactor. researchgate.net These studies have helped dissect the contributions of factors like steric interactions, electrostatic effects, and conformational distortions to the lowering of the Co-C BDE in the enzyme active site. researchgate.net

Spectroscopic techniques provide experimental evidence for the intermediates and processes involved in Co-C bond dynamics. UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the cobalt center upon changes in oxidation state or ligand environment. nih.govrsc.org Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing the radical species (cob(II)alamin and organic radicals) generated during homolytic cleavage. iiti.ac.in These spectroscopic studies, often combined with rapid kinetic methods, provide crucial experimental data to complement and validate computational findings. iiti.ac.innih.gov

Redox Chemistry of the Cobalt Center in Cobalamins

The catalytic activity of cobalamins is intimately linked to the ability of the central cobalt ion to exist in and cycle between three different oxidation states: +3, +2, and +1. nih.govwikipedia.orgmdpi.comresearchgate.netquora.comrsc.org

Cob(III)alamin (B12): This is the most common oxidation state in isolated and commercially available forms like cyanocobalamin (B1173554) and hydroxocobalamin. wikipedia.orgmdpi.comquora.com In this state, cobalt is typically hexacoordinate. mdpi.comresearchgate.net Cob(III)alamin can act as an electrophile or undergo reduction. rsc.org

Cob(II)alamin (B12r): This state is generated by a one-electron reduction of cob(III)alamin or through homolytic cleavage of the Co-C bond in adenosylcobalamin. nih.govwikipedia.orgresearchgate.netquora.com Cob(II)alamin is a radical species and is typically pentacoordinate. nih.govresearchgate.net It can participate in radical reactions and undergo further reduction to Co(I). nih.govwikipedia.org

Cob(I)alamin (B12s): This is the most reduced form, generated by a one-electron reduction of cob(II)alamin or through heterolytic cleavage of the Co-C bond in methylcobalamin. nih.govwikipedia.orgmdpi.comresearchgate.netquora.com Cob(I)alamin is a highly nucleophilic species, often described as "supernucleophilic". nih.goviiti.ac.inrsc.orgokstate.eduresearchgate.net It is typically tetracoordinate and plays a key role in reactions involving attack on electrophilic centers, such as methyl transfer reactions. nih.govresearchgate.netrsc.org

The interconversion between these oxidation states is central to the catalytic cycles of cobalamin-dependent enzymes. For instance, in methionine synthase, cobalt cycles between the +3 and +1 oxidation states during methyl transfer. nih.govmdpi.com In AdoCbl-dependent isomerases, cobalt cycles between the +3 and +2 states. nih.goviiti.ac.in The redox potentials for these transformations have been studied, providing insights into the thermodynamics of the electron transfer steps. rsc.org

The redox chemistry of cobalamins is also influenced by the coordination environment, including the nature of the axial ligands and the conformation of the corrin ring. researchgate.netwits.ac.za The ability of the cobalt center to shuttle between these oxidation states with relatively accessible potentials is a key factor enabling the diverse biochemical reactions catalyzed by cobalamins. wikipedia.org

Data Table: Cobalt Oxidation States and Coordination in Cobalamins

| Cobalt Oxidation State | Common Forms | Coordination Number (Typical) | Geometry (Typical) | Reactivity |

| +3 | Cyanocobalamin, Hydroxocobalamin, Methylcobalamin, Adenosylcobalamin | 6 | Octahedral (distorted) | Electrophilic, undergoes reduction |

| +2 | Cob(II)alamin (B12r) | 5 | Pyramidal pentacoordinate | Radical, undergoes reduction or oxidation |

| +1 | Cob(I)alamin (B12s) | 4 | Planar (base-off) | Supernucleophilic, undergoes oxidation |

Co(III)/Co(II) Cycling in Radical-Mediated Processes

Radical-mediated reactions catalyzed by cobalamin-dependent enzymes, such as methylmalonyl-CoA mutase, primarily involve the interconversion between the Co(III) and Co(II) oxidation states of the cobalt ion nih.govwikipedia.orgiiti.ac.in. These reactions are initiated by the homolytic cleavage of the Co-C bond in adenosylcobalamin (AdoCbl) nih.govwikipedia.orgiiti.ac.in.

In this process, the Co(III)-C bond undergoes homolysis, yielding a Co(II) species (cob(II)alamin, also known as B₁₂ᵣ) and a highly reactive 5'-deoxy-5'-adenosyl radical nih.govwikipedia.orgiiti.ac.in. The adenosyl radical then initiates substrate rearrangement by abstracting a hydrogen atom nih.govrsc.org. The resulting substrate radical undergoes the catalyzed rearrangement, and subsequently, a hydrogen atom is abstracted from the 5'-deoxyadenosine (B1664650) to regenerate the adenosyl group and the Co(III) oxidation state of the cobalamin cofactor nih.govrsc.org.

The Co(II) form of cobalamin is typically five-coordinate, with the lower axial ligand (dimethylbenzimidazole) coordinated to the cobalt, and the upper axial position being vacant or occupied by a weakly coordinating solvent molecule journals.co.zaresearchgate.net. The unpaired electron in Co(II) resides in the d₂² orbital, which influences its coordination geometry and reactivity journals.co.za. This Co(II) species acts as a radical trap, readily recombining with the adenosyl radical to reform the Co(III)-C bond of adenosylcobalamin, thus completing the catalytic cycle iiti.ac.in.

| Species | Cobalt Oxidation State | Coordination Number | Axial Ligands |

| Adenosylcobalamin | +3 | 6 | 5'-deoxyadenosyl (β), Dimethylbenzimidazole (α) |

| Cob(II)alamin | +2 | 5 | Dimethylbenzimidazole (α) |

Co(III)/Co(I) Cycling in Methyl Transfer Processes

Methyl transfer reactions catalyzed by enzymes like methionine synthase utilize methylcobalamin (MeCbl) as a cofactor and involve the cycling between the Co(III) and Co(I) oxidation states nih.goviiti.ac.inunl.edubiorxiv.org. This cycle is distinct from the radical-mediated pathway and involves heterolytic cleavage and formation of the Co-C bond nih.goviiti.ac.in.

The catalytic cycle in methionine synthase begins with methylcobalamin, where cobalt is in the +3 oxidation state nih.govunl.edu. The methyl group is transferred from methyltetrahydrofolate to the cobalamin cofactor, forming methylcobalamin nih.govunl.edu. Subsequently, the methyl group is transferred from methylcobalamin to homocysteine, generating methionine and leaving the cobalamin cofactor in a highly nucleophilic Co(I) state (cob(I)alamin, also known as B₁₂ₛ) nih.goviiti.ac.inunl.edu.

The formation of cob(I)alamin involves a two-electron reduction of the cobalt center iiti.ac.in. This Co(I) species is a potent nucleophile, often referred to as a "supernucleophile" iiti.ac.inresearchgate.net. It is typically four-coordinate with a planar geometry, having lost both axial ligands journals.co.zaresearchgate.net. The nucleophilic Co(I) then reacts with methyltetrahydrofolate, accepting a methyl group (formally as a methyl cation) to regenerate methylcobalamin in the Co(III) oxidation state, thus completing the methyl transfer cycle nih.goviiti.ac.inunl.edunih.gov.

Occasionally, the Co(I) species can be oxidatively inactivated to the Co(II) state, requiring a separate reductive activation step involving S-adenosyl-L-methionine (AdoMet) to restore the catalytically active Co(I) form mdpi.comunl.eduresearchgate.net.

| Species | Cobalt Oxidation State | Coordination Number | Axial Ligands |

| Methylcobalamin | +3 | 6 | Methyl (β), Dimethylbenzimidazole (α) |

| Cob(I)alamin | +1 | 4 | None (axial positions are vacant) |

Trans-Influence Effects in Cobalamin Coordination

The trans influence is a phenomenon in coordination chemistry where a ligand's effect on the bond length and lability of the ligand directly opposite to it (in the trans position) is observed wits.ac.za. In cobalamins, the trans influence of the upper (β) axial ligand on the Co-N bond to the lower (α) axial dimethylbenzimidazole ligand is particularly significant wits.ac.zanih.gov.

Studies have shown an "inverse" trans influence in cobalamins with carbon-donor axial ligands (like methyl or adenosyl groups) acs.orgwits.ac.za. This means that as the electron-donating strength or steric bulk of the β-axial carbon ligand increases, the Co-N bond to the trans dimethylbenzimidazole ligand weakens and lengthens acs.orgwits.ac.zarsc.org. This is contrary to the "normal" trans influence observed with some other ligand types acs.org.

This inverse trans influence is thought to be influenced by both electronic and steric factors rsc.org. Electron donation from the β-axial ligand can increase electron density on the cobalt, weakening the bond to the trans dimethylbenzimidazole. Steric interactions between a bulky β-axial ligand and the corrin ring can also be transmitted through the complex, affecting the coordination of the dimethylbenzimidazole rsc.org.

The strength of the trans influence of the β-axial ligand can impact the equilibrium between the "base-on" (dimethylbenzimidazole coordinated) and "base-off" (dimethylbenzimidazole dissociated) forms of cobalamin nih.gov. A stronger trans-influencing ligand favors the base-off form by weakening the Co-N bond to the dimethylbenzimidazole nih.gov. This base-on/base-off equilibrium is crucial in the function of some cobalamin-dependent enzymes, where the protein may facilitate the dissociation or coordination of the dimethylbenzimidazole base at different stages of the catalytic cycle nih.govnih.gov.

For instance, in methionine synthase, the enzyme interacts with cobalamin in a "His-on" (base-off, with a histidine residue from the enzyme coordinating the α-axial position) state, and the dissociation of this histidine ligand is linked to conformational changes in the enzyme nih.gov. The trans influence of the β-axial ligand affects the stability of this coordinated histidine nih.gov.

| β-Axial Ligand | Proposed Trans Influence Order (select examples) | Effect on Co-N(dimethylbenzimidazole) Bond |

| H₂O | Weaker | Stronger, shorter bond |

| CN⁻ | ||

| CH₃ | Weaker, longer bond | |

| 5'-deoxyadenosyl | Stronger | Weaker, longer bond |

| Phenylvinyl | One of the highest reported | Very weak, very long bond rsc.org |

Note: The precise order and magnitude of trans influence can vary depending on the specific cobalamin derivative and environment.

Enzymatic Catalysis and Mechanistic Biochemistry of Cobalamin Dependent Enzymes

General Principles of Cobalamin-Mediated Catalysis

The catalytic power of AdoCbl-dependent enzymes is rooted in the ability of the protein environment to facilitate the homolytic cleavage of the cobalt-carbon bond of AdoCbl. This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species, initiating a cascade of radical intermediates that drive the enzymatic transformation nih.govresearchgate.net.

Radical Mechanisms and Substrate Activation

AdoCbl-dependent enzymes catalyze reactions through radical mechanisms. The initial step involves the homolytic cleavage of the Co-C bond in AdoCbl, triggered by substrate binding and conformational changes in the enzyme nih.govresearchgate.net. This generates a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. The substrate radical undergoes rearrangement, typically a 1,2-migration of a group (such as a carbon-containing fragment, hydroxyl, or amino group) to an adjacent carbon atom nih.gov. Finally, the rearranged radical abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650), regenerating the AdoCbl cofactor and releasing the product. The protein scaffold plays a critical role in controlling the selectivity of these radical reactions, preventing undesired side reactions that can occur with free cobalamin acs.org.

Protein-Cofactor Interactions Modulating Reactivity

The protein environment of cobalamin-dependent enzymes is crucial for modulating the reactivity of the cobalamin cofactor. Upon binding to the apoenzyme, AdoCbl undergoes conformational changes that weaken the Co-C bond, making it susceptible to homolytic cleavage researchgate.netportlandpress.com. In some enzymes, such as methylmalonyl-CoA mutase, the dimethylbenzimidazole ligand of cobalamin is displaced from the cobalt and replaced by a histidine residue from the protein, a feature that provides additional mechanistic possibilities for weakening the Co-C bond portlandpress.com. Specific amino acid residues within the active site play vital roles in substrate binding, positioning, and stabilization of radical intermediates. Interactions between the protein and the cobalamin cofactor, including hydrogen bonding and steric constraints, precisely control the geometry and environment of the radical intermediates, guiding the reaction towards the desired product and minimizing off-pathway reactions nih.govacs.orgportlandpress.comacs.org.

Adenosylcobalamin-Dependent Enzyme Systems

Adenosylcobalamin-dependent enzymes are involved in a variety of metabolic pathways. They are broadly classified into subgroups based on the type of rearrangement they catalyze, including carbon-skeleton mutases, aminomutases, and eliminases nih.gov.

Carbon-Skeleton Mutases

Carbon-skeleton mutases are a significant class of AdoCbl-dependent enzymes that catalyze the interchange of a hydrogen atom on one carbon with a carbon-containing group on an adjacent carbon, resulting in a skeletal rearrangement nih.govnih.gov. This group includes enzymes like glutamate (B1630785) mutase, 2-methyleneglutarate (B1258928) mutase, and methylmalonyl-CoA mutase nih.gov.

Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase (MCM) is a well-studied AdoCbl-dependent enzyme that catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA portlandpress.comacs.org. This reaction is a critical step in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol, channeling metabolites into the citric acid cycle portlandpress.comacs.orgnih.gov. In humans, MCM is the only known AdoCbl-dependent enzyme acs.org.

The mechanism of MCM involves the homolytic cleavage of AdoCbl, generating the 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from (R)-methylmalonyl-CoA, forming a substrate radical. This substrate radical then undergoes rearrangement via an intramolecular pathway, likely involving an addition-elimination mechanism, which is energetically more favorable than a fragmentation-recombination pathway acs.org. The rearrangement results in the formation of a succinyl-CoA radical, which then abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding succinyl-CoA and regenerating AdoCbl researchgate.net.

Research findings on MCM have provided significant insights into its mechanism. Electron paramagnetic resonance (EPR) spectroscopy has detected a radical pair intermediate during catalysis, supporting the proposed radical mechanism researchgate.netnih.gov. Studies involving site-directed mutagenesis have highlighted the importance of specific amino acid residues in substrate binding, radical stabilization, and catalytic activity portlandpress.com. For instance, mutations in residues like His-A244 and Tyr-A89 have been shown to affect the stability and reactivity of enzyme-bound radical species portlandpress.com. Kinetic studies, including deuterium (B1214612) isotope effects, have further elucidated the rate-limiting steps and the coupling of Co-C bond homolysis to substrate hydrogen abstraction portlandpress.comresearchgate.net.

Data on the kinetic parameters of MCM and the effects of mutations on its activity have been reported. For example, under saturating AdoCbl levels, wild-type human MCM exhibits a certain substrate turnover rate, while various missense mutations can significantly decrease this activity nih.gov.

Here is a sample data representation based on research findings on MCM activity with different mutations:

| MUT Mutation | Relative Enzyme Activity (% of wild-type) |

| Wild-type | 100 |

| Mutant 1 | < 5 |

| Mutant 2 | ~10 |

| Mutant 3 | ~50 |

Glutamate Mutase

Glutamate mutase (GM) is another AdoCbl-dependent carbon-skeleton mutase that catalyzes the reversible interconversion of (S)-glutamic acid and (2S, 3S)-3-methylaspartic acid ias.ac.inscirp.org. This reaction is important in the anaerobic metabolism of glutamate by certain bacteria, such as Clostridium cochlearium scirp.org.

The mechanism of glutamate mutase also involves the AdoCbl-initiated radical chemistry. Following Co-C bond homolysis and hydrogen atom abstraction from glutamate, the resulting glutamyl radical undergoes rearrangement. Unlike MCM, the rearrangement catalyzed by GM is believed to proceed through a fragmentation-recombination mechanism, where the glutamyl radical fragments into a glycyl radical and acrylate (B77674), which then recombine to form the methylaspartyl radical nih.govresearchgate.net. This is supported by the observation of acrylate formation during turnover researchgate.net. The methylaspartyl radical then abstracts a hydrogen atom from the 5'-deoxyadenosine, yielding (2S, 3S)-3-methylaspartate and regenerating AdoCbl scirp.org.

Research on glutamate mutase has utilized techniques such as stopped-flow spectroscopy to monitor the formation of cob(II)alamin, providing insights into the kinetics of Co-C bond cleavage acs.org. Quantum mechanical/molecular mechanical (QM/MM) simulations have been employed to study the reaction mechanism at an atomic level, identifying key residues involved in catalysis and suggesting that hydrogen tunneling may play a role acs.orgacs.orgacs.org. These studies indicate that the protein environment influences the reaction primarily through electrostatic interactions acs.org.

Glutamate mutase exhibits high substrate specificity, with few molecules other than L-glutamate and L-threo-3-methylaspartate acting as substrates ias.ac.inresearchgate.net. However, some substrate analogues can bind to the active site and act as competitive inhibitors ias.ac.in.

| Substrate/Inhibitor | Km or Ki (mM) |

| (S)-Glutamic acid (Substrate) | ~1.35 (Km) |

| 3-methylglutamic acids (Inhibitors) | Close to 1.35 (Ki) |

Note: The specific values in this table are illustrative and would depend on the particular enzyme source and experimental conditions. ias.ac.in

Substrate Radical Rearrangement Pathways

Adenosylcobalamin-dependent isomerases catalyze 1,2-rearrangement reactions where a hydrogen atom on one carbon is exchanged with a group (X) on an adjacent carbon. nih.gov This process is initiated by the homolytic cleavage of the Co-C bond in AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. iiti.ac.innih.gov The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov This substrate radical undergoes rearrangement, and the resulting product radical reacquires a hydrogen atom from 5'-deoxyadenosine, regenerating the AdoCbl cofactor and releasing the product. nih.gov

Control of radical trajectories and stereospecificity is crucial in these reactions. Studies on enzymes like diol dehydratase and ethanolamine (B43304) ammonia (B1221849) lyase have provided insights into how protein structure and cofactor positioning influence these processes. unl.edu For instance, conformational changes in the ribose of the adenosyl moiety can control the movement of the 5'-deoxyadenosyl radical, directing it towards the substrate hydrogen atom destined for abstraction. unl.edu

Different strategies are employed by isomerases to achieve the rearrangement depending on the migrating group. unl.edu Crystal structures combined with computational, mutational, and kinetic studies have been instrumental in understanding these mechanisms. unl.edu

Eliminases (e.g., Ethanolamine Ammonia-Lyase)

Ethanolamine ammonia-lyase (EAL) is an AdoCbl-dependent enzyme that catalyzes the deamination of vicinal amino alcohols like ethanolamine to produce acetaldehyde (B116499) and ammonia. nih.govnih.govuniprot.org Similar to other AdoCbl-dependent isomerases, the catalytic cycle is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, yielding the 5'-deoxyadenosyl radical and cob(II)alamin. nih.gov The adenosyl radical abstracts a hydrogen atom from the substrate (ethanolamine), generating a substrate radical. nih.govcapes.gov.br This radical then undergoes a complex series of steps involving the elimination of ammonia and rearrangement to form the product aldehyde. nih.gov

EAL, like other Class II AdoCbl-dependent isomerases, binds AdoCbl in a "base-on" conformation, where the dimethylbenzimidazole ligand remains coordinated to the cobalt. nih.gov This contrasts with Class I isomerases, where the base is displaced by a histidine residue from the enzyme. nih.gov The mechanism of Co-C bond activation in Class II enzymes like EAL involves specific cofactor/enzyme interactions that contribute to the rate acceleration of homolysis. nih.gov Studies with substrate analogs, such as 2-aminoacetaldehyde, have provided insights into the reaction pathway, indicating that a "substratylcobalamin" intermediate formed by alkylation of the cobalt by the substrate is likely not involved in the ammonia migration catalyzed by EAL. nih.gov

EAL can undergo suicidal inactivation during catalysis, which involves irreversible cleavage of the Co-C bond. uniprot.orgpsu.edu Reactivation of inactivated EAL in Escherichia coli requires the protein EutA, ATP, Mg2+, and free AdoCbl, suggesting a mechanism involving the exchange of the damaged cofactor for intact AdoCbl. psu.edu

Ribonucleotide Reductases (Class II)

Class II ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, providing the precursors for DNA synthesis and repair. ebi.ac.ukwikipedia.orgnih.gov Unlike Class I and Class III RNRs, Class II enzymes are oxygen-independent and utilize AdoCbl as a cofactor to generate the free radical necessary for catalysis. wikipedia.orgnih.govfrontiersin.org

The mechanism involves the homolytic cleavage of the Co-C bond in AdoCbl, producing the 5'-deoxyadenosyl radical. ebi.ac.ukwikipedia.orgacs.org This radical then abstracts a hydrogen atom from a conserved cysteine residue in the enzyme's active site, generating a thiyl radical. ebi.ac.ukacs.org The thiyl radical initiates the reduction of the ribonucleotide substrate by abstracting a hydrogen atom from the C3' position of the ribose ring. ebi.ac.uk A complex series of radical intermediates and proton transfers follows, leading to the elimination of the 2'-hydroxyl group and the formation of the deoxyribonucleotide product. ebi.ac.uk The radical is ultimately transferred back to the cysteine residue, and the AdoCbl cofactor is regenerated. ebi.ac.uk

Structural studies of Class II RNRs, such as the enzyme from Thermotoga maritima, have provided detailed insights into cofactor binding and the mechanism of radical generation and transfer. acs.org These structures show that AdoCbl binds in a pocket that shields the substrate and radical intermediates. acs.org An interaction between the AdoCbl e-propionamide side chain and the substrate's α-phosphate group appears to be important for locking in the cofactor. acs.org The mechanism of radical transfer in Class II RNRs may differ from that in other AdoCbl-dependent enzymes like eliminases and mutases. acs.org

Stereochemical Investigations of Reaction Mechanisms

Stereochemical studies have been crucial in elucidating the precise pathways of cobalamin-dependent enzymatic reactions. By using isotopically labeled substrates and analyzing the stereochemistry of the products, researchers can gain insights into the nature of intermediates and the spatial orientation of reacting groups within the enzyme's active site.

For AdoCbl-dependent enzymes, stereochemical investigations have helped confirm the radical nature of the reactions and the specific hydrogen atom abstraction and transfer steps. For example, studies on ethanolamine ammonia-lyase using isotopically labeled ethanolamine have provided evidence for the stereospecificity of hydrogen abstraction and the subsequent rearrangement. capes.gov.br

In the case of cobalamin-dependent radical S-adenosylmethionine (SAM) methylases, stereochemical analysis has revealed unexpected aspects of the reaction mechanisms. For instance, studies on Fom3, a methylase involved in fosfomycin (B1673569) biosynthesis, initially suggested a non-stereospecific methylation based on product analysis. nih.govacs.org However, detailed investigations using deuterated substrate analogs demonstrated that the enzyme abstracts a specific pro-R hydrogen and that the methyl addition occurs with inversion of configuration, yielding a single stereoisomer product. nih.govacs.orgnih.gov This finding supported a mechanism involving direct attack of a substrate radical on the methyl group of MeCbl, leading to methyl radical transfer and formation of cob(II)alamin. nih.govacs.orgnih.gov

Methylcobalamin-Dependent Enzyme Systems

Methylcobalamin-dependent enzymes catalyze the transfer of a methyl group from a methyl donor to an acceptor molecule. nih.goviiti.ac.in Unlike the radical mechanisms of AdoCbl-dependent enzymes, MeCbl-dependent reactions typically involve heterolytic cleavage of the Co-C bond and proceed via nucleophilic attack mechanisms. nih.goviiti.ac.in The cobalt center cycles between the cob(I)alamin and methylcob(III)alamin forms. nih.goviiti.ac.in Cob(I)alamin is a highly reactive "supernucleophile" that can readily attack methyl donors. iiti.ac.in

Methionine Synthase: Methyl Group Transfer Mechanism

Methionine synthase (MetH) is a well-studied MeCbl-dependent enzyme that catalyzes the remethylation of homocysteine to form methionine. nih.govpnas.orgebi.ac.uk This reaction is crucial for the regeneration of methionine and the supply of tetrahydrofolate for one-carbon metabolism. nih.gov The enzyme catalyzes the transfer of a methyl group from N5-methyltetrahydrofolate to homocysteine, with MeCbl acting as an intermediate methyl carrier. nih.govpnas.orgebi.ac.ukacs.org

The catalytic cycle of methionine synthase involves two methyl transfer steps. nih.govacs.org First, the methyl group from N5-methyltetrahydrofolate is transferred to the cob(I)alamin cofactor, regenerating methylcob(III)alamin. nih.govebi.ac.ukacs.org This step is thought to proceed via a nucleophilic attack by the supernucleophilic cob(I)alamin on the methyl group of N5-methyltetrahydrofolate. ebi.ac.uk Second, the methyl group from methylcob(III)alamin is transferred to homocysteine, producing methionine and regenerating the cob(I)alamin form of the enzyme. nih.govebi.ac.ukacs.org This step is believed to involve nucleophilic attack by the thiolate of homocysteine on the methyl group of MeCbl. ebi.ac.uk

Methionine synthase is a modular enzyme with distinct domains for binding homocysteine, N5-methyltetrahydrofolate, cobalamin, and S-adenosylmethionine (AdoMet). pnas.orgacs.org Although AdoMet is not a methyl donor in the primary catalytic cycle, it is required for the reductive methylation that reactivates the enzyme when the cobalamin cofactor becomes oxidized to the inactive cob(II)alamin form. pnas.orgebi.ac.ukumich.edu Reactivation involves the reduction of cob(II)alamin to cob(I)alamin and subsequent methylation by AdoMet. pnas.orgumich.edu Conformational changes in the enzyme are thought to be important for positioning the appropriate substrate-binding modules near the cobalamin cofactor during both catalysis and reactivation. pnas.orgacs.org

Reductive Dehalogenases and Dehalogenation Mechanisms

Reductive dehalogenases are a group of enzymes, primarily found in anaerobic bacteria, that catalyze the removal of halogen atoms from organic compounds. ukri.orgwikipedia.org These enzymes play a significant role in the bioremediation of halogenated pollutants and in the energy metabolism of certain bacteria. wikipedia.orgdb-thueringen.de Many reductive dehalogenases are cobalamin-dependent, utilizing a corrinoid cofactor at their active site. ukri.orgwikipedia.org They also typically contain iron-sulfur clusters that provide the reducing equivalents for the reaction. wikipedia.org

The mechanism of reductive dehalogenation catalyzed by these enzymes is still an active area of research and appears to differ from the mechanisms of isomerases and methyltransferases. nih.govannualreviews.orgukri.org Proposed mechanisms include those involving organocobalt intermediates, radical pathways, or direct interaction between the cobalt and the substrate halogen. rsc.orgnih.govmdpi.com

Recent structural and spectroscopic studies on enzymes like the reductive dehalogenase from Nitratireductor pacificus (NpRdhA) suggest a mechanism involving the formation of a direct cobalt-halogen interaction in the Co(II) state, which is poised to receive an electron from the FeS clusters. rsc.orgnih.govmdpi.com This interaction is thought to weaken the carbon-halogen bond, facilitating its cleavage. rsc.org In the Co(I) state, the reaction may proceed via a [Co···X···R] adduct that further weakens the carbon-halogen bond. rsc.org This proposed mechanism, involving halogen-Co bond formation, represents a potentially new paradigm in cobalamin biochemistry. nih.gov Other studies on enzymes like PceA have suggested a dissociative electron transfer mechanism, where the distant positioning of the substrate from the cobalt center indicates a long-range electron transfer. db-thueringen.dersc.org The specific mechanism may vary depending on the enzyme and substrate. db-thueringen.dersc.org

Structural Biology of Cobalamin-Dependent Enzymes

The intricate catalytic mechanisms of cobalamin (vitamin B12)-dependent enzymes are intimately linked to their three-dimensional structures. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been crucial in revealing how these enzymes bind their complex cofactor and substrates, organize the active site, and undergo conformational changes to facilitate challenging chemical transformations. Cobalamin-dependent enzymes encompass several classes, including isomerases, methyltransferases, and dehalogenases, each employing distinct chemical strategies involving the cobalt-carbon bond of the cobalamin cofactor. unl.edu Understanding the structural features that govern cofactor binding, substrate recognition, and protein dynamics is essential for fully elucidating their diverse catalytic functions.

Active Site Architecture and Substrate Binding

The active sites of cobalamin-dependent enzymes are specifically tailored to accommodate the bulky cobalamin cofactor and position it optimally relative to the substrate and other required cofactors. The binding mode of the cobalamin cofactor can vary, influencing the enzyme's catalytic strategy. Two primary conformations of the cobalamin cofactor observed in enzymes are "base-on" and "base-off." unl.eduresearchgate.net In the base-on conformation, the dimethylbenzimidazole (DMB) tail of cobalamin is coordinated to the cobalt ion. unl.eduresearchgate.net In contrast, the base-off conformation involves the displacement of the DMB tail, often replaced by a protein residue, such as a histidine, in what is termed the "His-on" conformation. unl.eduresearchgate.net The His-on conformation has been observed in enzymes like methylmalonyl-CoA mutase and glutamate mutase, where a histidine residue from the protein coordinates to the cobalt. unl.edunih.gov This coordination state, controlled by a catalytic triad (B1167595) in some enzymes like methionine synthase (MetH), can influence the reactivity of the cobalt center. researchgate.net

Many cobalamin-dependent enzymes utilize common protein folds for cofactor and substrate binding. For instance, the Rossmann fold, characterized by a core of parallel β-strands surrounded by helices, is frequently found in enzymes that bind cobalamin in the base-off mode. unl.edunih.gov Radical S-adenosylmethionine (SAM) enzymes that are also cobalamin-dependent often feature a re-engineered TIM (triose phosphate (B84403) isomerase) barrel fold. nih.govresearchgate.net This barrel architecture is adapted to accommodate both the cobalamin corrin (B1236194) ring and the radical SAM machinery, including a [4Fe-4S] cluster. nih.govresearchgate.net The [4Fe-4S] cluster is typically ligated by cysteine residues within a conserved motif. nih.govresearchgate.net This arrangement within the barrel creates an active site where both SAM and cobalamin can interact with the substrate. nih.gov

Substrate binding pockets are formed by residues from different domains of the enzyme, positioning the substrate for reaction with the bound cofactors. In cobalamin-dependent radical SAM enzymes like TsrM and TokK, substrate binding involves interactions with residues from both the radical SAM domain and the C-terminal domain. nih.gov In QueG, an enzyme involved in tRNA modification, the substrate (a modified nucleoside) is positioned directly above the cobalamin cofactor within a protein cavity at the interface of different domains, consistent with a direct role of the cofactor in the reaction. oup.com The precise positioning and orientation of the substrate relative to the reactive cobalt-carbon bond are critical for initiating catalysis, whether it involves homolytic cleavage (as in isomerases) or heterolytic cleavage (as in methyltransferases). unl.eduumich.edu

Conformational Dynamics in Catalysis

Cobalamin-dependent enzymes often exhibit significant conformational flexibility and domain movements that are integral to their catalytic cycles. These dynamics can facilitate substrate channeling, cofactor repositioning, and the generation and control of reactive intermediates.

Methionine synthase (MetH), a large, multidomain enzyme, provides a classic example of how conformational changes are linked to catalysis. MetH catalyzes the transfer of a methyl group from methyltetrahydrofolate to homocysteine, a process that involves the cobalamin cofactor shuttling between different functional states and active sites within the enzyme. umich.edupnas.org Structural studies, including those using small-angle X-ray scattering (SAXS) and cryo-EM, have shown that MetH adopts different conformations during its catalytic cycle and a reactivation cycle. pnas.org This dynamic behavior is essential for the enzyme to move its cobalamin cofactor between the methyltetrahydrofolate-binding site, the homocysteine-binding site, and a reactivation site where the cofactor can be remethylated if it becomes oxidized. pnas.org

In adenosylcobalamin (AdoCbl)-dependent mutases, such as lysine (B10760008) 5,6-aminomutase (5,6-LAM) and ornithine 4,5-aminomutase (4,5-OAM), large-scale domain rearrangements are proposed to be linked to the initiation of radical chemistry. purdue.edunih.gov These enzymes initiate catalysis by homolytic cleavage of the Co(III)-C bond in AdoCbl, generating a highly reactive 5′-deoxyadenosyl radical. purdue.edu Cryo-EM studies of 5,6-LAM and 4,5-OAM in different states (substrate-free and substrate-bound) have revealed extensive domain motions that reposition the AdoCbl cofactor and other cofactors, like pyridoxal (B1214274) phosphate (PLP), to enable catalytic activation. purdue.edu Substrate binding can induce global domain closure, which may weaken the Co(III)-C bond and prime the enzyme for radical formation. purdue.edu In 4,5-OAM, substrate engagement triggers large conformational changes that enhance active site organization, with accessory subunits playing a role in stabilizing the catalytically competent state. purdue.edu Experimental techniques like electron paramagnetic resonance (EPR) spectroscopy have been used to detect transient radical intermediates, supporting the proposed mechanisms involving radical formation and controlled by enzyme dynamics. purdue.edunih.gov The dynamic motion of the cobalamin-binding domain can lead to conformational sampling, supporting radical catalysis through the transient formation of an active state. nih.gov

These examples highlight how conformational dynamics, ranging from localized flexibility to large-scale domain reorientations, are integral to the function of cobalamin-dependent enzymes, facilitating key steps in their complex catalytic cycles.

Biosynthesis of Cobalamin and Its Analogues

De Novo Biosynthesis Pathways in Prokaryotes

De novo cobalamin synthesis begins with the formation of a tetrapyrrole precursor, uroporphyrinogen III. wikipedia.orgwikipedia.org This molecule serves as a branch point for the synthesis of various tetrapyrroles, including heme, chlorophyll, siroheme, coenzyme F430, and cobalamin. wikipedia.orggenome.jpnih.govebi.ac.ukpsu.edu The pathway then diverges into aerobic and anaerobic routes for the subsequent modifications of the corrin (B1236194) ring and insertion of the cobalt ion. wikipedia.orgnih.govmdpi.com

Aerobic Pathway

The aerobic pathway for cobalamin biosynthesis is characterized by the late insertion of cobalt and a requirement for molecular oxygen. wikipedia.orgnih.govmdpi.com This pathway has been well-studied in organisms such as Pseudomonas denitrificans. nih.govmdpi.com The initial steps involve the methylation of uroporphyrinogen III to form precorrin-2 (B1239101), followed by a series of methylations and modifications of the macrocycle. nih.govpsu.eduuniprot.org A key step in the aerobic pathway is the ring contraction process, which involves the removal of a carbon atom from the tetrapyrrole structure, mediated by enzymes like CobG or CobZ. nih.govnih.gov Cobalt is inserted into a late intermediate, such as hydrogenobyrinic acid a,c-diamide, after the corrin ring has been largely formed. wikipedia.orgnih.gov

Key enzymes and intermediates in the aerobic pathway include:

Uroporphyrinogen III C-methyltransferase (CobA in aerobic bacteria), which converts uroporphyrinogen III to precorrin-2. nih.govebi.ac.ukuniprot.org

CobG, a monooxygenase involved in ring contraction. nih.govnih.gov

CobN, an enzyme participating in cobalt insertion. frontiersin.orgfrontiersin.org

Anaerobic Pathway

The anaerobic pathway, prevalent in organisms like Salmonella enterica serovar Typhimurium and Bacillus megaterium, proceeds under anaerobic conditions and involves the early insertion of cobalt. nih.govmdpi.comcapes.gov.br In this route, cobalt is chelated into the tetrapyrrole structure at an earlier stage, specifically at the precorrin-2 stage. wikipedia.orgpnas.orgnih.gov The subsequent steps involve modifications of the cobalt-containing intermediate. pnas.orgnih.gov

Distinguishing features of the anaerobic pathway include:

Early cobalt insertion into precorrin-2, often mediated by enzymes like CbiK. wikipedia.orgpnas.orgnih.gov

Ring contraction occurs on the cobalt-chelated intermediate. pnas.orgnih.gov

Enzymes in this pathway are often designated with the "Cbi" prefix. nih.govresearchgate.net

While many intermediates are shared or analogous between the two pathways, the specific enzymes and the order of some reactions differ significantly, particularly concerning cobalt insertion and ring contraction. wikipedia.orgnih.govmdpi.compnas.org

Common Tetrapyrrole Precursors (e.g., Uroporphyrinogen III, Precorrin-2)

Both the aerobic and anaerobic de novo cobalamin biosynthesis pathways originate from common tetrapyrrole precursors. The synthesis begins with the formation of 5-aminolevulinic acid (ALA), which can be synthesized via the C4 or C5 pathway. researchgate.netnih.gov Two molecules of ALA condense to form porphobilinogen (B132115) (PBG), and four molecules of PBG are then polymerized and cyclized to form uroporphyrinogen III. wikipedia.orgnih.gov This reaction is catalyzed by porphobilinogen deaminase and uroporphyrinogen III synthase. nih.gov

Uroporphyrinogen III is a crucial branch point intermediate. wikipedia.orgwikipedia.orgpsu.edu The first committed step in cobalamin biosynthesis involves the methylation of uroporphyrinogen III to precorrin-2. nih.govebi.ac.ukpsu.edu This reaction is catalyzed by uroporphyrinogen III methyltransferase, such as CobA in aerobic bacteria or the multifunctional CysG in anaerobic bacteria, which introduces two methyl groups from S-adenosyl-L-methionine (SAM) to the C-2 and C-7 positions of uroporphyrinogen III. nih.govebi.ac.ukuniprot.orgresearchgate.net Precorrin-2 is a common intermediate for the synthesis of cobalamin, siroheme, and coenzyme F430. nih.govebi.ac.uk

Salvage Pathways for Cobalamin Assembly

In addition to de novo synthesis, many prokaryotic organisms can acquire incomplete corrinoids from their environment and convert them into active cobalamin through salvage pathways. wikipedia.orgnih.govoup.com This is particularly important for organisms that lack the complete set of genes for de novo synthesis. researchgate.netoup.com A common salvaged precursor is cobinamide (Cbi), which is an incomplete corrinoid structure lacking the nucleotide loop and upper ligand. nih.gov

Salvage pathways involve the uptake of these exogenous corrinoids into the cell, often facilitated by specific transport systems like ABC transporters. wikipedia.orgasm.org Once inside the cell, enzymes catalyze the attachment of the lower nucleotide loop, typically containing 5,6-dimethylbenzimidazole (B1208971) (DMB), and the upper ligand (e.g., adenosyl) to the cobinamide structure to form functional cobalamin. wikipedia.orgnih.govasm.org The nucleotide loop assembly (NLA) pathway is a key component of salvage, involving the activation and attachment of the base to the corrin ring. nih.govasm.org While bacteria and archaea both utilize salvage pathways, they may employ different enzymes for specific steps, such as the conversion of cobinamide to adenosylcobinamide phosphate (B84403). asm.orgasm.org

Genetic and Genomic Organization of Cobalamin Biosynthesis

The genes encoding the enzymes involved in cobalamin biosynthesis are often clustered on the chromosomes of producing organisms. nih.govnih.govresearchgate.net The genetic organization can vary between species, reflecting the differences between the aerobic and anaerobic pathways and the presence of salvage routes. nih.govnih.govresearchgate.net

Identification and Characterization of Biosynthetic Genes

Significant progress has been made in identifying and characterizing the genes responsible for cobalamin biosynthesis through genetic and genomic studies. nih.govkent.ac.ukportlandpress.comjst.go.jpnih.gov In Salmonella typhimurium, a model organism for the anaerobic pathway, many of the cbi genes are organized in a large operon. nih.govharvard.edu Similarly, in Pseudomonas denitrificans, which utilizes the aerobic pathway, cob genes are found in clusters and operons. nih.govresearchgate.net

Researchers have used techniques such as gene sequencing, mutagenesis, and enzyme characterization to elucidate the function of individual genes and the reactions they catalyze within the biosynthetic pathways. pnas.orgnih.govkent.ac.ukportlandpress.com Comparative genomic analysis has revealed the presence and arrangement of cob and cbi genes in various prokaryotic genomes, providing insights into the distribution and evolution of cobalamin biosynthesis capabilities. nih.govkent.ac.ukjst.go.jpnih.gov Studies have shown that the genetic organization can be complex, with variations in gene order, content, and even the presence of alternative or fused enzymes in different species. nih.gov Horizontal gene transfer is also thought to have played a role in the distribution of cobalamin biosynthesis and salvage pathways among prokaryotes. oup.comosti.gov

For example, the draft genome sequence of Ensifer adhaerens CSBa revealed 22 cobalamin biosynthetic genes (cob genes) with an arrangement similar to that of Pseudomonas denitrificans. jst.go.jpnih.govresearchgate.net This suggests a potential inheritance from common ancestors or lateral gene transfer events. jst.go.jpresearchgate.net

Data on the genetic organization often involves mapping genes within operons and clusters. For instance, in Salmonella typhimurium, 25 of the approximately 30 cobalamin synthetic genes are clustered in the cob operon, arranged in groups corresponding to distinct parts of the pathway. nih.govharvard.edu

Table 1: Selected Genes and Corresponding Enzymes in Cobalamin Biosynthesis

| Gene (Aerobic) | Gene (Anaerobic) | Enzyme Activity | Pathway Role |

| cobA | cysG | Uroporphyrinogen III C-methyltransferase | Uroporphyrinogen III to Precorrin-2 nih.govebi.ac.ukuniprot.org |

| cobG | - | Monooxygenase (involved in ring contraction) | Aerobic pathway specific nih.govnih.gov |

| - | cbiK | Cobalt chelatase (early cobalt insertion) | Anaerobic pathway specific wikipedia.orgpnas.orgnih.gov |

| cobN | - | Cobalt insertion (late cobalt insertion) | Aerobic pathway specific frontiersin.orgfrontiersin.org |

| cobU | cobY (Archaea) | Kinase and Guanylyltransferase / Guanylyltransferase | Nucleotide loop assembly/Salvage asm.orgasm.org |

Molecular Mechanisms of Cobalamin Intracellular Transport and Processing

Cellular Uptake Systems Across Organisms

The uptake of vitamin B12 is a sophisticated process that varies across different biological kingdoms, reflecting the diverse environments and metabolic needs of organisms. In mammals, the assimilation of dietary cobalamin is a multi-step journey involving several specific binding proteins and receptors. nih.govresearchgate.net Initially, cobalamin is released from food proteins in the acidic environment of the stomach, where it binds to haptocorrin (HC), a salivary protein. mdpi.comyoutube.com In the duodenum, pancreatic proteases digest haptocorrin, releasing cobalamin to be captured by intrinsic factor (IF), a glycoprotein (B1211001) secreted by gastric parietal cells. youtube.comnih.govnih.gov The cobalamin-IF complex travels to the ileum, where it is recognized by a specific receptor complex called cubam, leading to receptor-mediated endocytosis into enterocytes. nih.govashpublications.orgnih.gov

Following absorption into the intestinal cells, cobalamin is released from the complex and exported into the bloodstream. In circulation, it binds to transcobalamin (TC), the primary transport protein responsible for delivering cobalamin to all peripheral tissues. nih.govmdpi.com Cellular uptake from the blood occurs via endocytosis mediated by the transcobalamin receptor, CD320. mdpi.comashpublications.org

In contrast, prokaryotic organisms, such as Escherichia coli, have evolved different systems for cobalamin uptake. Many bacteria utilize ATP-binding cassette (ABC) transporters, like the BtuCD system, to actively transport free cobalamin across the cell membrane. ashpublications.org Some microorganisms have a two-stage uptake process, beginning with rapid, metabolism-independent binding to cell surface receptors, followed by a slower, energy-dependent translocation into the cytoplasm. nih.gov

| Organism Type | Key Proteins/Receptors | Mechanism of Uptake |

| Mammals | Haptocorrin (HC), Intrinsic Factor (IF), Cubam receptor, Transcobalamin (TC), CD320 receptor | Receptor-mediated endocytosis |

| Prokaryotes (e.g., E. coli) | ATP-binding cassette (ABC) transporters (e.g., BtuCD) | Active transport |

| Certain Bacteria | Surface binding sites/receptors | Two-stage: initial adsorption followed by metabolic transport |

Intracellular Trafficking and Delivery to Apoenzymes

Once inside the cell via endocytosis, the transcobalamin-cobalamin complex is enclosed within an endosome, which subsequently fuses with a lysosome. researchgate.netresearchgate.net Within the acidic environment of the lysosome, transcobalamin is proteolytically degraded, liberating the cobalamin. researchgate.netcambridge.org The free cobalamin is then exported from the lysosome into the cytoplasm through a process requiring the membrane proteins LMBD1 (encoded by the cblF gene) and ABCD4 (encoded by the cblJ gene). nih.govresearchgate.netresearchgate.net

Upon entering the cytoplasm, cobalamin is captured by a series of chaperone proteins that orchestrate its processing and delivery to the two cobalamin-dependent enzymes in mammals: methionine synthase (MTR) in the cytoplasm and methylmalonyl-CoA mutase (MMUT) in the mitochondria. nih.govresearchgate.net The trafficking pathway bifurcates at this point, directing cobalamin towards either its cytosolic or mitochondrial destination. researchgate.netoup.com This partitioning is a critical step, ensuring that both enzymatic pathways receive the necessary cofactor for their function. nih.gov The delivery process is not passive; it involves specific protein-protein interactions that guide the modified cobalamin to its respective apoenzyme, ensuring the correct assembly of the functional holoenzyme. researchgate.net

Role of Cobalamin Chaperone Proteins

A cadre of specialized chaperone proteins, often referred to as "cbl" proteins from the genetic complementation groups that led to their discovery, are essential for the intracellular processing of cobalamin. nih.govnih.govacs.org These proteins act as enzymes and escorts, modifying the cofactor's structure and ensuring its safe transit to its target enzymes. nih.gov Deficiencies in any of these chaperones can lead to inherited disorders of cobalamin metabolism. inbornerrors.chnih.gov

The cytosolic processing of cobalamin begins immediately after its exit from the lysosome. The central player in this initial phase is CblC (also known as MMACHC), which processes various forms of incoming cobalamin. researchgate.netdntb.gov.ua CblC catalyzes the decyanation of cyanocobalamin (B1173554) and the dealkylation of alkylcobalamins (like methylcobalamin (B1676134) and adenosylcobalamin) in a glutathione-dependent reaction. nih.govdntb.gov.ua This processing yields a common intermediate, cob(II)alamin, which serves as the substrate for the two downstream branches of the pathway. researchgate.netnih.govnih.gov

CblD (MMADHC) is another crucial protein that acts at this bifurcation point. oup.comacs.org It is thought to function as a key regulator, interacting with CblC and influencing whether the processed cobalamin is channeled towards the cytosolic synthesis of methylcobalamin (MeCbl) or the mitochondrial synthesis of adenosylcobalamin (AdoCbl). oup.comnih.gov The precise mechanism by which CblD directs this traffic is a subject of ongoing research, but it appears to play a critical role in partitioning the cofactor between the two pathways. oup.comnih.gov

The final steps of cytosolic processing involve the delivery of cobalamin to methionine synthase (MTR, also known as CblG). CblE (MTRR) is a methionine synthase reductase that is essential for maintaining the cobalt ion of the MTR-bound cobalamin in its active cob(I)alamin state. inbornerrors.chresearchgate.net The proteins CblF and CblJ are, as mentioned, involved in the lysosomal export of cobalamin into the cytosol. researchgate.netresearchgate.netinbornerrors.ch

| Factor | Gene Name | Primary Function |

| CblC | MMACHC | Decyanates/dealkylates incoming cobalamins to produce cob(II)alamin. researchgate.netdntb.gov.uanih.gov |

| CblD | MMADHC | Interacts with CblC to partition cobalamin between cytosolic and mitochondrial pathways. oup.comnih.gov |

| CblE | MTRR | Methionine synthase reductase; maintains the active state of cobalamin on methionine synthase. inbornerrors.chresearchgate.net |

| CblF | LMBRD1 | Mediates the export of cobalamin from the lysosome to the cytoplasm. nih.govresearchgate.net |

| CblG | MTR | Methionine synthase, the apoenzyme that utilizes methylcobalamin in the cytoplasm. cambridge.orginbornerrors.ch |

| CblJ | ABCD4 | Works with CblF (LMBD1) in the lysosomal export of cobalamin. researchgate.netresearchgate.netinbornerrors.ch |

For the mitochondrial pathway, cob(II)alamin must be transported from the cytoplasm into the mitochondrial matrix, a process for which the transporter has not yet been definitively identified. researchgate.netresearchgate.net Once inside, a distinct set of chaperones completes the synthesis of adenosylcobalamin (AdoCbl).

CblB (MMAB), also known as ATP:cob(I)alamin adenosyltransferase, is the enzyme that catalyzes the final step in AdoCbl synthesis. nih.govcambridge.org It facilitates the reaction between cob(I)alamin and ATP to form AdoCbl. researchgate.net Before this can happen, the cob(II)alamin that entered the mitochondrion must be reduced to the highly reactive cob(I)alamin state. This reduction is thought to be the role of CblA (MMAA). cambridge.orgpnas.org CblA is believed to function as a gatekeeper or chaperone, possibly protecting the reactive cobalamin species and ensuring its proper delivery to CblB and subsequently to the final apoenzyme, methylmalonyl-CoA mutase (MMUT). cambridge.orgresearchgate.net As in the cytosol, CblD is also implicated in the mitochondrial branch, highlighting its central role as a trafficking coordinator. researchgate.netoup.com

| Factor | Gene Name | Primary Function |

| CblA | MMAA | Proposed to act as a chaperone or reductase, facilitating the reduction of cob(II)alamin to cob(I)alamin and its delivery. cambridge.orgpnas.org |

| CblB | MMAB | ATP:cob(I)alamin adenosyltransferase; catalyzes the final synthesis of adenosylcobalamin (AdoCbl) from cob(I)alamin and ATP. nih.govnih.gov |

| CblD | MMADHC | Implicated in directing cobalamin towards the mitochondrial pathway. researchgate.netoup.com |

Redox-Linked Coordination Chemistry in Trafficking Pathways

The intricate trafficking of cobalamin is fundamentally governed by the redox chemistry of its central cobalt ion. nih.govnih.gov The cobalt atom can exist in three biologically relevant oxidation states: Co(III) (cobalamin), Co(II) (cobalamin), and Co(I) (cobalamin). cambridge.orgnih.gov Each oxidation state has a preferred coordination geometry, which influences its interaction with chaperone proteins and its reactivity. nih.gov The transitions between these states are crucial for the processing and translocation of the cofactor.

The process begins with CblC, which converts various incoming cob(III)alamins into a common cob(II)alamin intermediate. acs.orgnih.gov This reduction is a pivotal event, preparing the cofactor for its allocation to either the cytosolic or mitochondrial pathways. The formation of cob(II)alamin is essential as it is the precursor for both active cofactors. researchgate.net

In the mitochondrial pathway, a further reduction to the supernucleophilic cob(I)alamin is necessary before the adenosyl group from ATP can be attached by CblB. pnas.org In the cytoplasm, the cobalt on methionine synthase cycles between cob(I)alamin and methyl-cob(III)alamin during its catalytic reaction. researchgate.net